ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound synthesized from various chemical reactions involving ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride. It has been studied for its crystal and molecular structure, chemical reactions, and properties, contributing to various fields in chemistry and pharmacology, excluding drug use and dosage information.
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride. This process produces compounds with significant yields under specific conditions such as ultrasound irradiation, which leads to high regioselectivity and reduced reaction times (Achutha et al., 2017); (Machado et al., 2011).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through X-ray diffraction, showing that it crystallizes in the triclinic crystal system. The structure is stabilized by intramolecular hydrogen bonds and π-π interactions, which contribute to its stability (Achutha et al., 2017).
Chemical Reactions and Properties
This compound participates in various chemical reactions due to its active functional groups. It has been used as a precursor for the synthesis of other complex molecules and has shown fungicidal and plant growth regulation activities in preliminary bioassays (Minga et al., 2005).
Scientific Research Applications
Antimicrobial and Anticancer Agents : Derivatives synthesized from ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate have shown potential as antimicrobial and anticancer agents. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, and also demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Crystal and Molecular Structure Analysis : The compound has been synthesized and characterized for its crystal and molecular structure, including hydrogen bond analysis and Hirshfeld surface analysis. This research aids in understanding the structural stability and molecular interactions of the compound (Achutha et al., 2017).
Hydrogen-Bonded Supramolecular Structures : Studies on this compound derivatives have shown complex hydrogen-bonded structures, contributing to our understanding of molecular linkages in one, two, and three dimensions (Costa et al., 2007).
Synthesis under Ultrasound Irradiation : Research has been conducted on the efficient and regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, showcasing advancements in synthetic methodologies (Machado et al., 2011).
Synthesis of Condensed Pyrazoles : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate has been utilized in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, demonstrating its role in the formation of novel organic compounds (Lebedˈ et al., 2012).
Pharmacological Importance : Studies have been conducted on the synthesis of various this compound derivatives, analyzing their potential pharmacological activities, including fungicidal and plant growth regulation activities (Minga, 2005).
Analgesic and Anti-inflammatory Agents : Research on 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, synthesized from ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate, has indicated their potential as new analgesic and anti-inflammatory agents (Gokulan et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate, a pyrazole-bearing compound, is known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
It’s believed that the compound interacts with its targets, leading to their inhibition or destruction
Biochemical Pathways
The compound affects the biochemical pathways of the Leishmania and Plasmodium parasites, leading to their death
Result of Action
The compound has shown potent antileishmanial and antimalarial activities . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, two other target compounds elicited better inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .
properties
IUPAC Name |
ethyl 5-amino-1-(4-chlorophenyl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCZALNAGZMKIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399336 | |
Record name | ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14678-87-6 | |
Record name | ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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